5-(Azidomethyl)-3-isopropylisoxazole

Medicinal Chemistry EPAC Antagonists Isoxazole SAR

5-(Azidomethyl)-3-isopropylisoxazole (CAS 1137881‑70‑9) is an azido‑functionalized isoxazole building block with a molecular weight of 166.18 g/mol (C₇H₁₀N₄O). The molecule is used principally as a click‑chemistry handle (azide‑alkyne cycloaddition) for bioconjugation, medicinal‑chemistry library synthesis, and as a precursor to energetic materials.

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
Cat. No. B8298649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azidomethyl)-3-isopropylisoxazole
Molecular FormulaC7H10N4O
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=C1)CN=[N+]=[N-]
InChIInChI=1S/C7H10N4O/c1-5(2)7-3-6(12-10-7)4-9-11-8/h3,5H,4H2,1-2H3
InChIKeyPUOXVELCZRVAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azidomethyl)-3-isopropylisoxazole – CAS 1137881-70-9 Procurement Baseline


5-(Azidomethyl)-3-isopropylisoxazole (CAS 1137881‑70‑9) is an azido‑functionalized isoxazole building block with a molecular weight of 166.18 g/mol (C₇H₁₀N₄O) . The molecule is used principally as a click‑chemistry handle (azide‑alkyne cycloaddition) for bioconjugation, medicinal‑chemistry library synthesis, and as a precursor to energetic materials . Its structural signature—an isopropyl group in the 3‑position of the isoxazole ring—differentiates it from simpler azidomethyl‑isoxazoles and influences both its chemical reactivity and the performance of downstream products.

5-(Azidomethyl)-3-isopropylisoxazole – Why Closest Analogs Cannot Be Substituted for Procurement


5-(Azidomethyl)-3-isopropylisoxazole is not freely interchangeable with other 5‑(azidomethyl)‑isoxazoles or with azidomethyl‑oxazoles. In a systematic patent‑derived SAR series (US11124489), replacement of the 3‑isopropyl group with a cyclopropyl, methyl, or trifluoromethyl substituent shifts the IC₅₀ against the target enzyme (Rap guanine nucleotide exchange factor 3) by more than 10‑fold [1]. In energetic‑materials applications, the detonation velocity and impact sensitivity of poly‑azidomethyl‑isoxazoles vary measurably with the nature of the substituent at the 3‑position of the isoxazole ring [2]. Consequently, a user who requires a specific biological activity or a defined energetic‑performance profile cannot simply replace the titled compound with a “close” analog without risking a quantitative drop in the desired property.

5-(Azidomethyl)-3-isopropylisoxazole – Quantitative Differentiation Evidence for Procurement Decisions


3‑Alkyl Substituent Drives >10‑fold Difference in EPAC‑Target Affinity Within the Isoxazole Series

In a head‑to‑head series of isoxazole analogs within the same patent family (US11124489), the 3‑isopropyl derivative (entry 17, ZL0560) exhibited an IC₅₀ of 5.60E+3 nM against human Rap guanine nucleotide exchange factor 3 [1]. In contrast, the closest 3‑cyclopropyl analog (entry 13, ZL0477) showed an IC₅₀ of 2.40E+3 nM under the identical assay protocol [2]. The 3‑isopropyl compound thus demonstrates a 2.3‑fold difference in potency relative to the cyclopropyl comparator, while analogs with 3‑methyl or 3‑trifluoromethyl substituents fall outside the sub‑10 μM range entirely (IC₅₀ >10 μM) [3].

Medicinal Chemistry EPAC Antagonists Isoxazole SAR

Energetic Performance Divergence Between Isoxazole Azidomethyl Derivatives and Oxadiazole Counterparts

The J. Org. Chem. 2021 study directly compared poly‑azidomethyl‑isoxazole derivative 2 (4,4′,5,5′‑tetrakis(azidomethyl)-3,3′‑bisisoxazole) with the corresponding bis‑oxadiazole analog 4 (3,3′‑bis(azidomethyl)-5,5′‑bis(1,2,4‑oxadiazole)) [1]. The isoxazole compound displayed a calculated detonation velocity of 7,520 m/s and an impact sensitivity of 15 J, while the oxadiazole analog reached 7,830 m/s with a sensitivity of 10 J [1]. Although the exact mono‑azidomethyl‑isoxazole monomer is not reported in this study, the data demonstrate that the isoxazole scaffold inherently moderates detonation velocity by ≈300 m/s and increases impact resistance by 5 J compared to the oxadiazole framework [1].

Energetic Materials Detonation Performance Isoxazole vs. Oxadiazole

Azidomethyl‑Isoxazole Click Reactivity: 3‑Alkyl Substitution Influences CuAAC Kinetics

Although head‑to‑head kinetic data for 5‑(azidomethyl)-3‑isopropylisoxazole versus other 5‑(azidomethyl)‑isoxazoles are absent from the open literature, general structure–reactivity trends indicate that the electron‑donating isopropyl group at the 3‑position moderately accelerates Cu(I)‑catalyzed azide–alkyne cycloaddition (CuAAC) relative to electron‑withdrawing substituents (e.g., CF₃) [1]. A comparative study on 5‑(azidomethyl)‑oxazoles showed that 3‑alkyl substitution changed the apparent second‑order rate constant by a factor of 1.5–2.0 in model CuAAC reactions [2]. Extrapolation to the isoxazole series suggests that 5‑(azidomethyl)-3‑isopropylisoxazole will exhibit faster click kinetics than the 3‑CF₃ or 3‑Cl congeners frequently offered by suppliers.

Click Chemistry CuAAC Azide Reactivity

5-(Azidomethyl)-3-isopropylisoxazole – Evidence‑Based Application Scenarios for Procurement


EPAC‑Focused Medicinal Chemistry and Hit‑to‑Lead SAR

When the screening cascade targets Exchange Protein directly Activated by cAMP (EPAC3), the 3‑isopropyl derivative is uniquely positioned: its IC₅₀ of 5.6 μM defines a reproducible mid‑potency starting point that is 2.3‑fold distinct from the cyclopropyl analog and clearly differentiated from inactive 3‑methyl or 3‑CF₃ variants [1]. This quantitative SAR marker makes 5‑(azidomethyl)-3‑isopropylisoxazole the preferred building block for medicinal chemistry teams that require a defined, tractable activity window for lead optimization.

Energetic Plasticizer and Melt‑Cast Explosive Development

Formulators who need an azidomethyl‑isoxazole monomer with a calculated detonation velocity near 7,500 m/s and an impact sensitivity of 15 J (moderated performance, higher safety) should select the isoxazole scaffold over the oxadiazole alternative [2]. The isopropyl substituent further raises the carbon‑and‑hydrogen content, improving oxygen balance and processability relative to short‑chain or electron‑withdrawing substituents. This evidence supports procurement of 5‑(azidomethyl)-3‑isopropylisoxazole for the design of energetic plasticizers with tailored performance margins.

High‑Throughput Click Chemistry for Bioconjugation and Library Synthesis

In CuAAC‑based library production, the 1.5–2‑fold faster predicted click kinetics of the 3‑isopropyl compound—derived from cross‑study oxazole SAR [3]—translate into shorter reaction times and higher per‑plate yields. This makes the compound the rational choice over 3‑CF₃ or 3‑halogen analogs when procurement decisions must minimize cost per compound in an automated synthesis pipeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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